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Compound of Interest

Compound Name: 2-Oxononanal

Cat. No.: B15490018

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxononanal, an a-keto aldehyde, is a reactive carbonyl species that can be generated
endogenously through lipid peroxidation of polyunsaturated fatty acids. Its bifunctional nature,
possessing both an aldehyde and a ketone group, contributes to its reactivity and potential for
interacting with biological macromolecules. This technical guide provides a comprehensive
overview of the current understanding of the toxicological profile of 2-Oxononanal and its
potential metabolites. Due to the limited direct research on 2-Oxononanal, this guide also
draws upon data from structurally related compounds, such as nonanal and other reactive
aldehydes, to infer its potential toxicological properties. This document is intended to serve as a
resource for researchers and professionals involved in drug development and toxicological
assessment.

Physicochemical Properties
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Property Value Source
Chemical Formula CoH1602 PubChem
Molecular Weight 156.22 g/mol PubChem
CAS Number 2363-87-3 PubChem
Appearance Not available

Boiling Point Not available

Melting Point Not available

Solubility Not available

Quantitative Toxicological Data

Direct quantitative toxicological data for 2-Oxononanal, such as LD50 (median lethal dose)
and NOAEL (No-Observed-Adverse-Effect Level), are not readily available in the public
domain. However, data for the related compound, nonanal, can provide some context. It is
important to note that the presence of the ketone group in 2-Oxononanal may significantly
alter its toxicological profile compared to nonanal.

Compound Test Route Species Value Reference
>5000 mg/kg
Nonanal LD50 Oral Rat [1]
bw
_ >5000 mg/kg
Nonanal LD50 Dermal Rabbit [1]
bw
29 mg/kg
Nonanal NOAEL Oral Rat bw/day (12- [1]
week study)
Metabolism

Specific studies on the metabolism of 2-Oxononanal are currently unavailable. However,
based on the metabolism of other aldehydes and a-keto acids, several metabolic pathways can
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be hypothesized. These include:

» Oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming 2-oxononanoic
acid, a reaction likely catalyzed by aldehyde dehydrogenases.

¢ Reduction: Both the aldehyde and ketone groups are susceptible to reduction. Reduction of
the aldehyde would yield 2-oxo-1-nonanol, while reduction of the ketone would result in 2-
hydroxy-nonanal. These reactions are typically catalyzed by alcohol dehydrogenases and
aldo-keto reductases.

o Glutathione Conjugation: As a reactive aldehyde, 2-Oxononanal is a likely substrate for
glutathione S-transferases (GSTs), leading to the formation of a glutathione conjugate. This
is a major detoxification pathway for many electrophilic compounds.

Further research is necessary to elucidate the specific metabolic fate of 2-Oxononanal and
identify its major metabolites in vivo.
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Caption: Hypothetical metabolic pathways of 2-Oxononanal.

Toxicological Endpoints
Cytotoxicity
As a reactive aldehyde, 2-Oxononanal is expected to exhibit cytotoxic effects. Reactive

carbonyl compounds can induce cytotoxicity through various mechanisms, including:

¢ Protein Adduct Formation: The electrophilic carbonyl groups can react with nucleophilic
residues on proteins (e.g., cysteine, histidine, and lysine), leading to protein dysfunction,
enzyme inhibition, and disruption of cellular processes.

» Oxidative Stress: Interaction with cellular components can lead to the generation of reactive
oxygen species (ROS), resulting in oxidative stress and damage to lipids, proteins, and DNA.

» Mitochondrial Dysfunction: Damage to mitochondrial proteins and disruption of the electron
transport chain can impair cellular energy metabolism and trigger apoptosis.

Genotoxicity

The genotoxic potential of 2-Oxononanal has not been directly evaluated. However, other lipid
peroxidation products and reactive aldehydes have been shown to be genotoxic. Potential
mechanisms of genotoxicity include:

o DNA Adduct Formation: The aldehyde group can react with DNA bases, particularly
deoxyguanosine, to form various adducts that can lead to mutations if not repaired.

o DNA Strand Breaks: Oxidative stress induced by 2-Oxononanal can cause single- and
double-strand breaks in DNA.

Experimental Protocols

Detailed experimental protocols for assessing the toxicity of 2-Oxononanal are not available.
However, standard assays can be adapted for this purpose.

Cytotoxicity Assay: MTT Assay
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The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a
colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan
crystals. The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

o Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach
overnight.

o Treatment: Expose the cells to a range of concentrations of 2-Oxononanal (e.g., 0.1 yM to 1
mM) for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control.

e MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan
formation.

e Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCI) to dissolve the
formazan crystals.

o Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570
nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the IC50 value (the concentration that inhibits 50% of cell viability).
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MTT Assay Workflow
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Caption: Workflow for a typical MTT cytotoxicity assay.

Genotoxicity Assay: Ames Test (Bacterial Reverse
Mutation Assay)
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The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for
histidine (i.e., they cannot synthesize it). The test chemical is evaluated for its ability to cause a
reverse mutation, allowing the bacteria to grow on a histidine-free medium.

General Protocol:
o Preparation: Prepare different concentrations of 2-Oxononanal.

o Exposure: Mix the test compound with the bacterial tester strain in the presence and
absence of a metabolic activation system (S9 mix from rat liver).

o Plating: Plate the mixture on a minimal agar medium lacking histidine.
e Incubation: Incubate the plates for 48-72 hours.

e Colony Counting: Count the number of revertant colonies. A significant, dose-dependent
increase in the number of revertant colonies compared to the negative control indicates a
mutagenic potential.

Genotoxicity Assay: In Vitro Chromosomal Aberration
Test

This assay evaluates the potential of a substance to induce structural chromosomal
abnormalities in cultured mammalian cells.

Principle: Cells are exposed to the test substance, and metaphase chromosomes are
examined for structural damage.

General Protocol:

o Cell Culture: Culture suitable mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or
human peripheral blood lymphocytes).

o Treatment: Expose the cells to at least three concentrations of 2-Oxononanal for a defined
period, both with and without metabolic activation (S9 mix).
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» Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to accumulate cells in
metaphase.

» Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix
them, and prepare chromosome spreads on microscope slides.

e Analysis: Stain the chromosomes and score for structural aberrations (e.g., breaks, gaps,
deletions, and exchanges) under a microscope.

Signaling Pathways

The specific signaling pathways affected by 2-Oxononanal have not been elucidated.
However, as a reactive aldehyde and a product of lipid peroxidation, it is plausible that it could
modulate pathways sensitive to oxidative stress and electrophilic compounds. These may
include:

» Nrf2/Keapl Pathway: This is a major pathway involved in the cellular response to oxidative
stress. Electrophiles can react with cysteine residues on Keapl, leading to the release and
activation of the transcription factor Nrf2. Nrf2 then translocates to the nucleus and induces
the expression of antioxidant and detoxification enzymes.

 MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK,
and p38, are key signaling cascades that respond to various cellular stresses, including
oxidative stress. Reactive aldehydes have been shown to activate these pathways, leading
to diverse cellular responses such as proliferation, differentiation, and apoptosis.

o NF-kB Pathway: The transcription factor NF-kB is a critical regulator of inflammation and cell
survival. Oxidative stress can activate the NF-kB pathway, leading to the expression of pro-
inflammatory cytokines and other target genes.
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Caption: Potential signaling pathways affected by 2-Oxononanal.

Conclusion and Future Directions

The toxicological profile of 2-Oxononanal is largely uncharacterized. Based on its chemical
structure as an o-keto aldehyde and its relationship to other reactive lipid peroxidation
products, it is predicted to exhibit cytotoxic and potentially genotoxic effects. The primary
mechanisms of toxicity are likely to involve covalent modification of cellular macromolecules
and induction of oxidative stress.

Future research should focus on:

o Quantitative Toxicity Assessment: Determining key toxicological parameters such as LD50,
NOAEL, and IC50 values for cytotoxicity in various cell lines.

» Metabolism and Metabolite Identification: Elucidating the metabolic pathways of 2-
Oxononanal and identifying its major metabolites to understand its bioactivation and
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detoxification.

o Genotoxicity Evaluation: Conducting a battery of in vitro and in vivo genotoxicity assays to
assess its mutagenic and clastogenic potential.

o Mechanism of Action Studies: Investigating the specific cellular targets and signaling
pathways modulated by 2-Oxononanal to better understand its toxicological mechanisms.

A thorough understanding of the toxicological profile of 2-Oxononanal is crucial for assessing
its potential risks to human health, particularly in the context of diseases associated with
increased lipid peroxidation and for the safety evaluation of products where it may be present.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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